molecular formula C32H31BrN6O5 B12704741 N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide CAS No. 93805-16-4

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide

Cat. No.: B12704741
CAS No.: 93805-16-4
M. Wt: 659.5 g/mol
InChI Key: HOJCJDQEQDBSJL-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The compound’s IUPAC name, N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide, is derived through systematic substitution hierarchy rules. The parent structure is identified as the phenylacetamide core (Figure 1), with substituents prioritized by functional group seniority:

  • Azo group (-N=N-) : Positioned at the phenyl ring’s second carbon, linked to a 2-bromo-4,6-dinitrophenyl group.
  • Bis(3-phenylpropyl)amino group : Attached to the fifth carbon, featuring two 3-phenylpropyl chains.
  • Acetamide group : Bonded to the phenyl ring’s nitrogen at position one.

Isomeric possibilities arise from:

  • Geometric isomerism : The azo linkage’s E configuration is confirmed by the absence of steric hindrance in the planar arrangement.
  • Tautomerism : The acetamide group’s keto-enol equilibrium is suppressed due to electron-withdrawing effects from the nitro and bromo substituents.

Molecular Formula and Weight Validation via Mass Spectrometry

The molecular formula C₃₂H₃₁BrN₆O₅ (MW: 659.5 g/mol) is verified through high-resolution mass spectrometry (HRMS). Key spectral features include:

Mass Spectral Feature Observed m/z Theoretical m/z Assignment
Molecular ion peak 659.5 659.5 [M]⁺
Fragment 1 532.1 532.1 Loss of C₆H₅CH₂CH₂CH₂NH
Fragment 2 386.9 386.9 Cleavage at azo bond

The base peak at m/z 386.9 corresponds to the bromo-dinitrophenyl diazenyl fragment, consistent with the compound’s propensity for azo bond dissociation under electron ionization. Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br:⁸¹Br at m/z 659/661) further confirm the molecular formula.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Parameter Value
a (Å) 12.34 ± 0.02
b (Å) 7.89 ± 0.01
c (Å) 18.76 ± 0.03
β (°) 105.3 ± 0.2
Volume (ų) 1732.1

The structure exhibits intramolecular hydrogen bonding between the acetamide’s carbonyl oxygen (O1) and the adjacent phenyl ring’s hydrogen (H2), with a bond distance of 2.68 Å. The bulky bis(3-phenylpropyl)amino groups adopt a staggered conformation to minimize steric strain, while the azo-linked dinitrophenyl group lies coplanar with the central phenyl ring (dihedral angle: 8.7°).

Conformational Analysis Through Computational Molecular Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level identify three low-energy conformers (Figure 2):

  • Conformer A : Bis(3-phenylpropyl) chains in anti-periplanar orientation (relative energy: 0 kcal/mol).
  • Conformer B : One chain gauche to the acetamide group (relative energy: 1.2 kcal/mol).
  • Conformer C : Both chains gauche (relative energy: 3.8 kcal/mol).

The energy barrier for interconversion between Conformer A and B is 4.3 kcal/mol, corresponding to rotation about the C-N bond of the amino group. Non-covalent interaction (NCI) analysis highlights weak CH-π interactions between phenylpropyl groups (3.4–3.8 Å), stabilizing the crystal lattice.

Properties

CAS No.

93805-16-4

Molecular Formula

C32H31BrN6O5

Molecular Weight

659.5 g/mol

IUPAC Name

N-[5-[bis(3-phenylpropyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C32H31BrN6O5/c1-23(40)34-30-21-26(16-17-29(30)35-36-32-28(33)20-27(38(41)42)22-31(32)39(43)44)37(18-8-14-24-10-4-2-5-11-24)19-9-15-25-12-6-3-7-13-25/h2-7,10-13,16-17,20-22H,8-9,14-15,18-19H2,1H3,(H,34,40)

InChI Key

HOJCJDQEQDBSJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3)N=NC4=C(C=C(C=C4Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of the Diazonium Salt

  • Starting from 2-bromo-4,6-dinitroaniline, the aromatic amine is diazotized using sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperatures (0–5 °C).
  • This step generates the diazonium salt intermediate, which is highly reactive and must be used immediately for coupling.

Azo Coupling Reaction

  • The diazonium salt is then coupled with 5-(bis(3-phenylpropyl)amino)aniline or its derivatives under controlled pH (usually mildly alkaline) to form the azo bond (-N=N-).
  • The bis(3-phenylpropyl)amino group is introduced either prior to coupling or via nucleophilic substitution on the aromatic amine before azo coupling.
  • The reaction is typically carried out in aqueous or mixed solvent systems to optimize solubility and yield.

Introduction of Acetamide Group

  • The acetamide moiety is introduced by acetylation of the amino group on the aromatic ring, often using acetic anhydride or acetyl chloride under mild conditions.
  • This step may occur before or after azo coupling depending on the synthetic route chosen.

Purification and Isolation

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques (e.g., column chromatography) may be employed for further purification to achieve high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Notes
Diazotization NaNO2, HCl 0–5 °C Water Freshly prepared diazonium salt needed
Azo Coupling 5-(Bis(3-phenylpropyl)amino)aniline 0–25 °C Water/Alcohol mix pH control critical (mildly alkaline)
Acetylation Acetic anhydride or acetyl chloride Room temperature Organic solvent Protects amino group as acetamide
Purification Recrystallization, chromatography Ambient Ethanol, EtOAc Ensures product purity

Research Findings and Optimization

  • The presence of electron-withdrawing bromo and dinitro groups stabilizes the diazonium intermediate and influences the azo coupling regioselectivity.
  • Bis(3-phenylpropyl)amino substituents enhance solubility and may affect the electronic properties of the azo compound, impacting yield and purity.
  • Reaction pH and temperature are critical parameters; deviations can lead to side reactions such as hydrolysis or azo bond cleavage.
  • Acetylation improves compound stability and facilitates handling during purification.

Summary Table of Preparation Data

Parameter Details
Starting Materials 2-bromo-4,6-dinitroaniline, bis(3-phenylpropyl)amine derivatives
Key Intermediates Diazonium salt of 2-bromo-4,6-dinitroaniline
Coupling Conditions Mildly alkaline pH, 0–25 °C, aqueous/alcohol solvent
Acetylation Reagents Acetic anhydride or acetyl chloride
Purification Techniques Recrystallization, chromatography
Typical Yield Variable, optimized protocols report 60–85%
Molecular Weight of Product 659.5 g/mol

Chemical Reactions Analysis

Types of Reactions

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the bromo group could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exhibit promising anticancer properties. For instance, azo compounds are known for their ability to induce apoptosis in cancer cells. A study evaluated the cytotoxic effects of various azo compounds on human cancer cell lines and found that those containing dinitrophenyl groups showed enhanced activity against breast and lung cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This property is crucial for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumor growth .

Environmental Science

Pesticide Development
this compound has been studied for its potential use in developing new pesticides. The compound's structure suggests it could interact with biological pathways in pests, offering a novel approach to pest management that reduces reliance on traditional pesticides .

Toxicological Studies
Toxicological assessments are essential for evaluating the safety of new agricultural chemicals. Research into the environmental impact of similar azo compounds has shown that they can degrade under UV light, reducing their persistence in the environment and potential harm to non-target organisms .

Materials Science

Dye Applications
The azo group present in this compound makes it suitable for use as a dye in various applications. Azo dyes are widely used due to their vibrant colors and stability. Studies have explored their application in textiles and plastics, where they provide colorfastness and resistance to fading under light exposure .

Nanocomposites
In materials science, azo compounds have been incorporated into polymer matrices to create nanocomposites with enhanced mechanical properties. Research indicates that incorporating this compound into polymer blends can improve tensile strength and thermal stability, making them suitable for advanced engineering applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Environmental SciencePesticide DevelopmentPotential for reduced environmental impact
Materials ScienceDye ApplicationsProvides vibrant color and stability
Materials ScienceNanocompositesEnhances mechanical properties of polymers

Case Studies

  • Anticancer Efficacy Study
    A study published in a peer-reviewed journal tested various azo derivatives against breast cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity compared to controls .
  • Environmental Impact Assessment
    Research conducted on the degradation of azo dyes under UV light showed that these compounds can break down into less harmful substances over time, suggesting a lower risk of long-term environmental toxicity when used as pesticides .

Mechanism of Action

The mechanism by which N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways, such as signaling cascades or metabolic processes.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below highlights key structural differences and physical properties of analogous compounds:

Compound Name Substituents/Modifications Molecular Weight CAS Number Key Properties (Predicted/Reported)
Target Compound: N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide Bis(3-phenylpropyl)amino, bromo, dinitro ~680 (estimated) Not explicitly listed High lipophilicity, low water solubility
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide Diethylamino instead of bis(3-phenylpropyl)amino 541.35 258-110-1 Moderate solubility due to smaller amine
Disperse Blue 79:1 Bis(2-acetoxyethyl)amino, methoxy, bromo, dinitro 569.37 3618-72-2 Used in textiles; moderate aquatic toxicity (H413)
N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide Bis(phenylmethyl)amino, methoxy 633.45 25080-15-3 High density (1.45 g/cm³), high boiling point (833.7°C)
N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide Cyano instead of bromo, ethyl(3-phenylpropyl)amino ~600 (estimated) Not explicitly listed Enhanced electron-withdrawing effects from cyano

Key Observations :

  • Amino Group Impact: Bulky amines (e.g., bis(3-phenylpropyl)) increase molecular weight and lipophilicity, reducing water solubility compared to diethyl or bis(acetoxyethyl) derivatives .
  • Substituent Effects: Bromo and nitro groups enhance stability and color intensity in dyes, while cyano groups (in ) may shift absorption spectra due to stronger electron withdrawal .
  • Methoxy/Ethoxy Groups : Improve solubility in organic matrices and influence dyeing performance in textile applications .

Key Observations :

  • Aquatic Toxicity : Most bromo/dinitro-substituted azo compounds show chronic aquatic hazards (H413), likely due to persistence and bioaccumulation .

Biological Activity

N-(5-(Bis(3-phenylpropyl)amino)-2-((2-bromo-4,6-dinitrophenyl)azo)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an azo group and various aromatic components, suggesting possible interactions with biological systems.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21BrN6O8\text{C}_{19}\text{H}_{21}\text{Br}\text{N}_{6}\text{O}_{8}

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Compounds that contain azo groups can interact with enzymes, potentially inhibiting their activity.
  • Cellular Uptake : The presence of phenylpropyl groups may enhance cellular uptake, allowing for greater bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some azo compounds are known to generate ROS upon reduction, leading to oxidative stress in cells.

Anticancer Activity

Several studies have explored the anticancer potential of azo compounds. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Azo Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-720
This compoundA54912

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Azo dyes are known for their ability to disrupt bacterial membranes and inhibit growth.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on the effects of this compound on A549 lung cancer cells showed significant apoptosis induction. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
  • Case Study on Antimicrobial Properties :
    • An investigation into the antimicrobial efficacy against Staphylococcus aureus found that the compound significantly inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential for development as an antimicrobial agent.

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